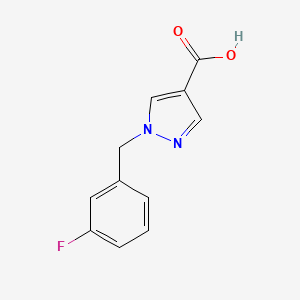

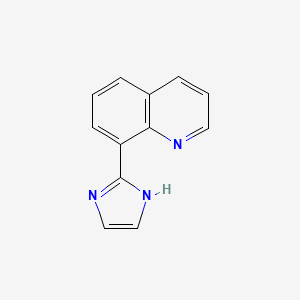

![molecular formula C18H21N5O3 B2581274 9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848743-51-1](/img/structure/B2581274.png)

9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Purines are a group of organic compounds that consist of a two-ring structure, a six-membered and a five-membered nitrogen-containing ring fused together . They are the most widely occurring nitrogen-containing heterocycles in nature . The primary purines are adenine and guanine in both RNA and DNA .

Synthesis Analysis

Purine synthesis occurs through the purine biosynthetic pathway, where the molecule inosine monophosphate (IMP) serves as the precursor . The synthesis is highly regulated and takes place in the cytoplasm of cells .Molecular Structure Analysis

Purines consist of a two-ring structure (a six-membered and a five-membered nitrogen-containing ring fused together) . Four nitrogen atoms exist in positions 1, 3, 7, and 9 . Significant delocalization exists among the purine ring’s electrons .Chemical Reactions Analysis

Purines are involved in a variety of chemical reactions, particularly in the biochemistry of an organism. They form the structural basis of certain natural compounds like DNA, RNA, ATP (adenosine triphosphate), GTP (guanosine triphosphate), cyclic AMP, NADH, and coenzyme A .Physical And Chemical Properties Analysis

Purines are relatively larger than pyrimidines and have a higher molecular weight . They are soluble in water and are relatively stable at the physiological pH .Wissenschaftliche Forschungsanwendungen

Affinity and Binding Modes at Adenosine Receptors

A study explored a new series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones, evaluating their affinities for adenosine receptors (ARs). It was found that these compounds, including derivatives similar to the specified chemical, show selectivity over AR subtypes. Docking experiments provided insights into their expected binding modes for human and rat A1 and A2A ARs, highlighting small structural variations that could influence binding affinities (E. Szymańska et al., 2016).

Potential in Designing New Materials

Research into 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione revealed anisotropic distribution of interaction energies (coulombic and dispersion) along different directions. This suggests the potential application of this class of molecules in the design of new materials, given their layered crystal packing and stabilization via electrostatic energy contributions (R. Shukla et al., 2020).

Anti-Inflammatory Activity

Substituted analogues based on the novel 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system were synthesized and shown to exhibit anti-inflammatory activity in an adjuvant-induced arthritis rat model. These pyrimidopurinediones showed potency levels approximately equal to naproxen, highlighting their potential as anti-inflammatory agents (J. Kaminski et al., 1989).

Structural Analysis

The crystal structure of a related compound, 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, was determined by X-ray diffraction. This study highlighted the molecule's unique conformation and the presence of un-classical hydrogen bonds linking molecules to form polymers in crystals, offering insights into its structural characteristics (Xiang-Shan Wang et al., 2011).

Wirkmechanismus

Safety and Hazards

As for the safety and hazards, it would depend on the specific purine compound and its concentration. Some purine compounds, like certain forms of ATP, are essential for life, while others can be harmful if present in high concentrations. For example, high levels of the purine compound uric acid can lead to gout .

Zukünftige Richtungen

The study of purines and their derivatives continues to be a vibrant field of research due to their crucial roles in biological processes. Future research directions could include the development of drugs targeting purine biosynthesis and metabolism, which could have applications in treating a variety of diseases .

Eigenschaften

IUPAC Name |

9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-4-26-13-7-5-12(6-8-13)22-9-11(2)10-23-14-15(19-17(22)23)21(3)18(25)20-16(14)24/h5-8,11H,4,9-10H2,1-3H3,(H,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCQWWFOOHLMCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate](/img/structure/B2581199.png)

![2-((3-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581201.png)

![3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one](/img/structure/B2581203.png)

![2-(ethylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2581205.png)

![5-[3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl]-1,2,5-dithiazepane](/img/structure/B2581207.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2581212.png)

![N-(3-chloro-2-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2581214.png)